molecular formula C10H20O2Te B14380509 Methyl 5-(butyltellanyl)pentanoate CAS No. 88116-29-4

Methyl 5-(butyltellanyl)pentanoate

Cat. No.: B14380509
CAS No.: 88116-29-4
M. Wt: 299.9 g/mol
InChI Key: NJDVSWGTRNLGAE-UHFFFAOYSA-N
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Description

Methyl 5-(butyltellanyl)pentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a tellurium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(butyltellanyl)pentanoate typically involves the reaction of 5-bromopentanoic acid with butyltellurium trichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the butyltellanyl group. The resulting product is then esterified with methanol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(butyltellanyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(butyltellanyl)pentanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(butyltellanyl)pentanoate involves its interaction with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes and lead to biological effects such as antimicrobial or anticancer activity. The ester group can also undergo hydrolysis, releasing the active tellurium-containing moiety.

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate: An ester with a similar structure but without the tellurium atom.

    Ethyl 5-(butyltellanyl)pentanoate: A similar compound with an ethyl ester group instead of a methyl ester group.

    Butyl 5-(butyltellanyl)pentanoate: A similar compound with a butyl ester group.

Uniqueness

Methyl 5-(butyltellanyl)pentanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom can participate in unique redox reactions and form bonds with sulfur-containing biomolecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88116-29-4

Molecular Formula

C10H20O2Te

Molecular Weight

299.9 g/mol

IUPAC Name

methyl 5-butyltellanylpentanoate

InChI

InChI=1S/C10H20O2Te/c1-3-4-8-13-9-6-5-7-10(11)12-2/h3-9H2,1-2H3

InChI Key

NJDVSWGTRNLGAE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]CCCCC(=O)OC

Origin of Product

United States

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